Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate
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Overview
Description
Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate is a chemical compound with the molecular formula C11H24N2O2 and a molecular weight of 216.32 g/mol . It is also known by its systematic name, carbamic acid, N-(3-amino-2,2-dimethylpropyl)-N-methyl-, 1,1-dimethylethyl ester . This compound is used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Mode of Action
Based on its chemical structure, it is possible that it may interact with its targets through hydrogen bonding or ionic interactions .
Pharmacokinetics
Its predicted properties include a boiling point of 280.4±19.0 °C and a density of 0.963±0.06 g/cm3 . These properties may influence its bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of Tert-butyl 3-amino-2,2-dimethylpropyl(methyl)carbamate’s action are currently unknown. Given the lack of specific target identification and understanding of its mode of action, it is difficult to predict its precise effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-2,2-dimethylpropyl(methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-amino-2,2-dimethylpropylamine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of tert-butyl 3-amino-2,2-dimethylpropyl(methyl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate; reactions are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carbamates or amides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar structure but lacks the amino group.
N-Boc-ethylenediamine: Contains an ethylenediamine moiety instead of the dimethylpropyl group.
Tert-butyl 3-amino-1-methyl-2,3-dioxopropylcarbamate: Contains additional functional groups, making it more reactive.
Uniqueness
Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate is unique due to its combination of tert-butyl and amino groups, which provide both steric hindrance and nucleophilicity. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .
Properties
IUPAC Name |
tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13(6)8-11(4,5)7-12/h7-8,12H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNMLZIEJQYZIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C)(C)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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